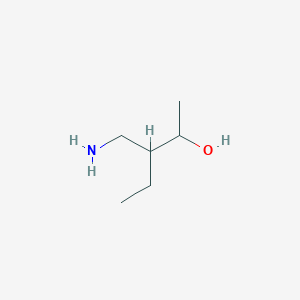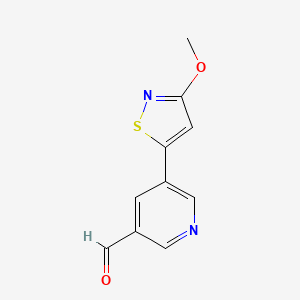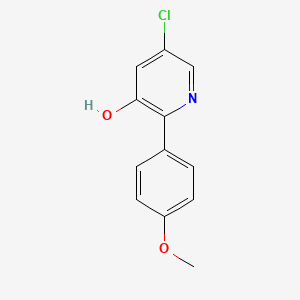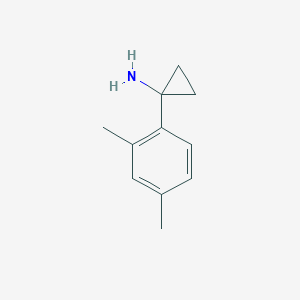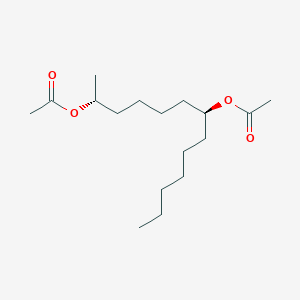
(r,s)-2,7-Diacetoxytridecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(r,s)-2,7-Diacetoxytridecane is an organic compound that belongs to the class of diacetates. It is a chiral molecule with two stereocenters, making it an interesting subject for stereochemical studies. This compound is often used in various chemical and biological research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (r,s)-2,7-Diacetoxytridecane typically involves the acetylation of 2,7-dihydroxytridecane. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of solvent-free conditions or minimal solvents is also explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
(r,s)-2,7-Diacetoxytridecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diacids or ketones.
Reduction: Reduction reactions can convert it into diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Diacids or diketones.
Reduction: Diols.
Substitution: Compounds with different functional groups replacing the acetoxy groups.
科学的研究の応用
(r,s)-2,7-Diacetoxytridecane has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (r,s)-2,7-Diacetoxytridecane involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,7-Dihydroxytridecane: The precursor to (r,s)-2,7-Diacetoxytridecane, differing by the presence of hydroxyl groups instead of acetoxy groups.
2,7-Diacetoxyundecane: A similar compound with a shorter carbon chain.
2,7-Diacetoxytetradecane: A similar compound with a longer carbon chain.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of two acetoxy groups. This makes it a valuable compound for studying stereochemical effects and for use in applications requiring specific chiral properties.
特性
分子式 |
C17H32O4 |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
[(2R,7S)-7-acetyloxytridecan-2-yl] acetate |
InChI |
InChI=1S/C17H32O4/c1-5-6-7-8-12-17(21-16(4)19)13-10-9-11-14(2)20-15(3)18/h14,17H,5-13H2,1-4H3/t14-,17+/m1/s1 |
InChIキー |
CZDAGXZQSCOKIL-PBHICJAKSA-N |
異性体SMILES |
CCCCCC[C@@H](CCCC[C@@H](C)OC(=O)C)OC(=O)C |
正規SMILES |
CCCCCCC(CCCCC(C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


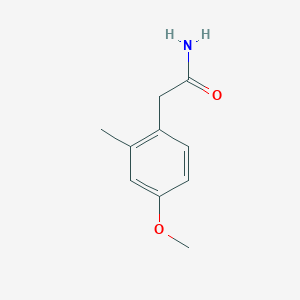

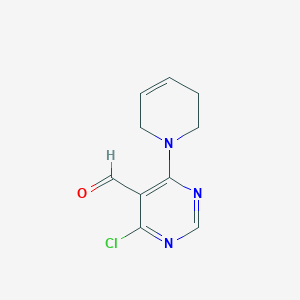
![1-[1-(Methylamino)cyclopentyl]propan-1-one](/img/structure/B13177847.png)
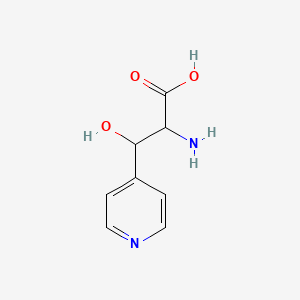



![2-Fluoro-2-[1-(propan-2-yl)piperidin-4-yl]acetic acid](/img/structure/B13177882.png)
